molecular formula C10H15N3O2S B13975972 N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide

N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide

Cat. No.: B13975972
M. Wt: 241.31 g/mol
InChI Key: SPSPXAWXCXZAQD-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide is a compound that features a unique combination of cyclopropyl and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide typically involves the reaction of cyclopropylamine with an imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)methanesulfonamide is unique due to its specific combination of cyclopropyl and imidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

N-cyclopropyl-1-(1-cyclopropylimidazol-2-yl)methanesulfonamide

InChI

InChI=1S/C10H15N3O2S/c14-16(15,12-8-1-2-8)7-10-11-5-6-13(10)9-3-4-9/h5-6,8-9,12H,1-4,7H2

InChI Key

SPSPXAWXCXZAQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)CC2=NC=CN2C3CC3

Origin of Product

United States

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